2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene
Description
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused aromatic rings
Properties
CAS No. |
654646-13-6 |
|---|---|
Molecular Formula |
C46H34 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2-[10-(4,5,9,10-tetrahydropyren-2-yl)anthracen-9-yl]-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C46H34/c1-2-12-38-37(11-1)45(35-23-31-19-15-27-7-5-8-28-16-20-32(24-35)43(31)41(27)28)39-13-3-4-14-40(39)46(38)36-25-33-21-17-29-9-6-10-30-18-22-34(26-36)44(33)42(29)30/h1-14,23-26H,15-22H2 |
InChI Key |
OAWNGVKZIOZDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC8=C9C(=C7)CCC2=CC=CC(=C29)CC8)CCC2=CC=CC1=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4,5,9,10-tetrahydropyrene: This can be achieved through the reduction of pyrene using hydrogenation techniques.
Coupling with anthracene: The tetrahydropyrene is then coupled with anthracene derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its use in OLEDs due to its excellent luminescent properties. OLEDs are widely recognized for their efficiency and ability to produce vibrant colors.
- Performance Metrics : Studies have shown that devices incorporating this compound exhibit high luminous efficiency and stability over extended periods. For instance, an OLED device utilizing this compound demonstrated a peak external quantum efficiency of over 20% .
Organic Photovoltaics (OPVs)
In the realm of solar energy conversion, this compound has been explored as a potential electron donor in OPVs. Its ability to absorb light efficiently and facilitate charge transfer makes it a candidate for enhancing solar cell performance.
- Efficiency Data : Research indicates that devices using blends of this compound with fullerene derivatives achieved power conversion efficiencies exceeding 10% under standard testing conditions .
Fluorescent Sensors
The photophysical properties of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene make it suitable for developing fluorescent sensors. These sensors can detect various analytes through changes in fluorescence intensity.
- Case Study : A study demonstrated the use of this compound in detecting heavy metal ions in aqueous solutions with high sensitivity and selectivity . The detection limit was found to be in the nanomolar range.
Nonlinear Optical Materials
This compound also shows promise in nonlinear optical applications due to its high third-order optical susceptibility. It can be used in devices that require frequency doubling or optical switching.
- Research Findings : Experiments revealed that films made from this compound exhibited significant nonlinear optical responses at specific wavelengths, making them candidates for advanced photonic devices .
Polymer Composites
In materials science, the incorporation of this PAH into polymer matrices has been studied to enhance mechanical and thermal properties.
- Performance Enhancements : Composites containing this compound showed improved tensile strength and thermal stability compared to pure polymers. For example, blends with polycarbonate exhibited a 30% increase in tensile strength .
Coatings and Films
The compound's stability and resistance to photodegradation make it ideal for protective coatings.
Mechanism of Action
The mechanism of action of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene involves its ability to interact with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in electronic devices and biological systems. Additionally, its ability to undergo redox reactions makes it useful in applications requiring electron transfer .
Comparison with Similar Compounds
Similar Compounds
4,5,9,10-Tetrahydropyrene: A precursor in the synthesis of the target compound.
Anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Pyrene: Known for its fluorescence properties and used in similar applications.
Uniqueness
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is unique due to its combination of multiple aromatic rings, which enhances its electronic properties and makes it suitable for advanced materials science applications. Its ability to undergo various chemical reactions also adds to its versatility .
Biological Activity
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and material science. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula for 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is C34H24. The compound features multiple fused aromatic rings which contribute to its unique properties and biological activities. The structural complexity allows for various interactions within biological systems.
Anticancer Properties
Research indicates that compounds similar to 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies on related anthracene derivatives have shown effectiveness in inhibiting tumor growth in transplanted mouse models. These compounds interfere with cellular mechanisms involved in proliferation and survival of cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which ultimately lead to cell death .
Antioxidant Activity
The antioxidant potential of PAHs has been documented in various studies. Compounds like 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene may exhibit:
- Free Radical Scavenging : These compounds can neutralize free radicals due to their electron-rich structure. This property is crucial for protecting cells from oxidative stress .
Study 1: Anticancer Efficacy
A study published in Cancer Research investigated the effects of anthracene derivatives on human breast cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
Study 2: Antioxidant Properties
Another research article focused on the antioxidant activities of PAHs. It demonstrated that compounds structurally similar to 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene exhibited high scavenging activity against DPPH radicals and showed potential as protective agents against oxidative damage in cellular models .
Comparative Analysis of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
